Cyclo(aspartyl-phenylalanyl)
Description
Definition and Structural Context within the Diketopiperazine Class
Cyclo(L-aspartyl-L-phenylalanyl) is a cyclic dipeptide, a molecule formed from the condensation of two amino acids, in this case, L-aspartic acid and L-phenylalanine. google.comnih.gov It belongs to the 2,5-diketopiperazine (DKP) class of compounds, which are characterized by a six-membered ring containing two peptide bonds. mdpi.comnih.gov This ring structure imparts considerable rigidity and stability to the molecule. mdpi.comnih.gov
The formation of the diketopiperazine ring in Cyclo(L-aspartyl-L-phenylalanyl) involves the intramolecular cyclization of the dipeptide aspartyl-phenylalanine. researchgate.net This structure is also referred to as (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid. nih.govscbt.com The presence of two amide bonds within the constrained six-membered ring, along with the side chains of the constituent amino acids, dictates its chemical properties and potential for molecular interactions. rsc.org
Diketopiperazines, including Cyclo(L-aspartyl-L-phenylalanyl), are the simplest form of cyclic peptides found in nature and are produced by a wide range of organisms, from bacteria and fungi to animals. researchgate.netfrontiersin.org They are known for their diverse biological activities. researchgate.netunits.it The rigid DKP scaffold serves as a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological receptors. frontiersin.org
Significance of Cyclo(L-aspartyl-L-phenylalanyl) as an Aspartame (B1666099) Degradation Product in Chemical and Food Science Research
Cyclo(L-aspartyl-L-phenylalanyl) is a principal degradation product of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). researchgate.netrhhz.net The stability of aspartame is influenced by factors such as pH, temperature, and the presence of water. researchgate.net Under certain conditions, particularly in aqueous solutions and at elevated temperatures, aspartame can undergo intramolecular cyclization to form Cyclo(L-aspartyl-L-phenylalanyl), with the concurrent loss of methanol. scispace.comnih.gov
This degradation process is of significant interest in food science, as it can lead to the loss of sweetness in products containing aspartame. researchgate.net For instance, in diet soft drinks, a considerable portion of aspartame can convert to Cyclo(L-aspartyl-L-phenylalanyl) and other breakdown products over time. rhhz.netnih.gov The other primary degradation products of aspartame include aspartyl-phenylalanine, aspartic acid, and phenylalanine. rhhz.netscispace.com
The formation of Cyclo(L-aspartyl-L-phenylalanyl) from aspartame is a key area of research, with studies focusing on the kinetics and mechanisms of this transformation under various conditions. researchgate.netrhhz.net Understanding these degradation pathways is crucial for ensuring the quality and stability of food and beverage products sweetened with aspartame.
Overview of Research Trajectories and Interdisciplinary Relevance of Cyclic Dipeptides in Chemical Biology and Materials Science
Cyclic dipeptides, or diketopiperazines, are a class of molecules with expanding relevance across multiple scientific disciplines. mdpi.comunits.it In chemical biology, their inherent properties, such as high stability, resistance to proteases, and conformational rigidity, make them attractive scaffolds for drug discovery and development. nih.govfrontiersin.orgnih.gov These characteristics allow them to interact specifically with biological targets. nih.gov Researchers are exploring their potential in various therapeutic areas. mdpi.comnih.gov
The interdisciplinary importance of cyclic dipeptides extends to materials science, where their capacity for self-assembly is a key focus. benthamdirect.commdpi.com The rigid ring structure and the presence of hydrogen bond donors and acceptors enable these molecules to form well-ordered supramolecular structures, such as nanotubes, nanospheres, and hydrogels. rsc.orgunits.itmdpi.com This self-assembly behavior is being harnessed for the development of functional materials with applications in nanotechnology, biotechnology, and optoelectronics. nih.govbenthamdirect.com
The synthesis of novel polymers based on diketopiperazine structures derived from aspartame highlights their potential as building blocks for advanced materials. rsc.orgrsc.org For example, polyamides synthesized from an aspartame-based diketopiperazine monomer have shown the ability to self-assemble into various morphologies, demonstrating the potential for creating new materials with controlled structures and properties. rsc.orgrsc.org The study of cyclic dipeptides, therefore, represents a convergence of chemistry, biology, and materials science, with ongoing research promising further innovations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJXYUDIBQDDX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200600 | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-10-2 | |
| Record name | (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,6-DIOXO-5-(PHENYLMETHYL)-2-PIPERAZINEACETIC ACID, (2S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM82VP15YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Environmental and Chemical Pathways of Cyclo L Aspartyl L Phenylalanyl Formation
Mechanisms of Non-Enzymatic Cyclization from L-Aspartyl-L-phenylalanine Methyl Ester (Aspartame)
The artificial sweetener aspartame (B1666099), chemically known as L-aspartyl-L-phenylalanine methyl ester, can undergo non-enzymatic cyclization to form Cyclo(L-aspartyl-L-phenylalanyl), also referred to as diketopiperazine (DKP). nih.govscispace.com This transformation is influenced by several factors, including pH, temperature, and water activity. nih.govscispace.comnih.gov The process involves an intramolecular condensation reaction where the amino group of the aspartyl moiety attacks the carbonyl group of the phenylalanine methyl ester, leading to the formation of a stable six-membered ring and the elimination of methanol. rsc.orgjaist.ac.jp
The rate of cyclization of aspartame to its corresponding diketopiperazine is highly dependent on the pH of the solution. nih.govdss.go.th In aqueous solutions, aspartame's stability is greatest at a pH of approximately 4.3. nih.govnih.gov Under neutral to alkaline conditions (pH greater than 5), the cyclization reaction to form diketopiperazine becomes more favorable. nih.gov
Studies have shown that as the pH increases from neutral to alkaline, the rate of diketopiperazine formation also increases. researchgate.net For instance, in one study, the major degradation product of aspartame in a phosphate-citrate buffer solution at a pH range of 7 to 10 was identified as the diketopiperazine. dss.go.th This is because the amino group of the aspartic acid residue is more likely to be deprotonated and thus more nucleophilic at higher pH values, facilitating the intramolecular attack on the ester carbonyl. dss.go.th Conversely, under strongly acidic conditions (below pH 3.4), hydrolysis of the peptide bond and ester bond is the predominant degradation pathway, rather than cyclization. nih.gov
The half-life of aspartame in solution demonstrates this pH dependency. At 25°C, the half-life is about 260 days at its most stable pH of 4.3. nih.gov However, the degradation rate increases significantly as the pH moves away from this optimum. For example, the estimated half-life at pH 7 is only 1 day. nih.gov
Table 1: Effect of pH on Aspartame Degradation and Diketopiperazine Formation
Temperature is a critical factor influencing the stability of aspartame and its conversion to Cyclo(aspartyl-phenylalanyl). nih.gov In its dry, solid state, aspartame is relatively stable. For example, at 105°C, less than 5% is converted to its diketopiperazine after 100 hours. nih.gov However, in aqueous solutions, elevated temperatures significantly accelerate the degradation process. scispace.comnih.gov
The formation of the diketopiperazine from aspartame is a thermally induced intramolecular cyclocondensation reaction. jaist.ac.jp This degradation can occur during the processing and storage of foods and beverages containing aspartame, especially if they are subjected to heat. nih.govnih.gov For instance, in carbonated beverages, it has been reported that 25% of aspartame can be converted to its diketopiperazine after 6 months of storage. uoguelph.ca
The rate of degradation and the specific products formed are dependent on both temperature and pH. researchgate.net At a pH of 2.9, an increase in temperature leads to a higher concentration of diketopiperazine. researchgate.net The degradation of aspartame in solutions, particularly at neutral or alkaline pH, is significantly accelerated by heat, leading to a faster formation of Cyclo(aspartyl-phenylalanyl). researchgate.net
Water activity (aw), a measure of the available water in a system, plays a crucial role in the stability of aspartame and its conversion to diketopiperazine. scispace.com In the presence of moisture, aspartame can hydrolyze or cyclize. nih.govnih.gov The rate of aspartame degradation increases with increasing water activity. scispace.com
In a model system, at 30°C and a pH of 5, approximately 60% of aspartame remained after 100 days at a water activity of 0.34. This dropped to less than 25% at a water activity of 0.57 and less than 10% at a water activity of 0.66. scispace.com Similarly, at 45°C and pH 5, the half-life of aspartame decreased from 6.3 days at a water activity of 0.61 to 5.4 days at a water activity of 0.65. scispace.comresearchgate.net
Therefore, storage conditions, including humidity and temperature, significantly impact the shelf-life of products containing aspartame by influencing the rate of diketopiperazine formation. Dry storage conditions are essential to minimize the degradation of aspartame into Cyclo(aspartyl-phenylalanyl).
Thermal Stability and Degradation Pathways Leading to Cyclo(aspartyl-phenylalanyl)
Natural Occurrence and Distribution of Diketopiperazines in Biological and Processed Systems
Diketopiperazines (DKPs), including Cyclo(aspartyl-phenylalanyl), are not solely products of synthetic compound degradation; they are a widespread class of naturally occurring cyclic peptides. researchgate.netnih.gov
Diketopiperazines are biosynthesized by a vast array of living organisms, including bacteria, fungi, plants, and animals. uoguelph.caresearchgate.netscispace.comresearchgate.netannualreviews.org They are considered secondary metabolites and are involved in various biological functions. researchgate.net In microorganisms, DKPs are produced by both Gram-negative and Gram-positive bacteria, as well as fungi. researchgate.net For example, they have been identified in bacteria such as Bacillus subtilis, Streptomyces, and Lactobacillus plantarum. uoguelph.ca
In the plant kingdom, diketopiperazines are also found, although the extent of their distribution and function is still being explored. uoguelph.caannualreviews.org Similarly, these compounds are present in animals and have even been detected in the human central nervous system, gastrointestinal tract, and blood. nih.gov
Diketopiperazines are commonly found in a variety of protein-rich and fermented foods and beverages. nih.govmdpi.comnih.gov Their formation in these products can occur through the thermal processing of proteins and peptides, where N-terminal amino acid residues cyclize. researchgate.net They have been identified in products such as roasted coffee, cocoa, beer, sake, cheese, and stewed beef. nih.govresearchgate.netwikipedia.org
The presence of these compounds can contribute to the flavor profile of foods, often imparting a bitter or metallic taste. nih.govresearchgate.net For instance, various diketopiperazines have been identified as contributing to the taste of cocoa. researchgate.net They are also found in fermented beverages like beer and sake, where they are produced by the microorganisms involved in the fermentation process. elsevier.es
Table 2: Examples of Foods and Beverages Containing Diketopiperazines
Advanced Synthetic Methodologies for Cyclo L Aspartyl L Phenylalanyl
Chemical Synthesis of Diketopiperazine Scaffolds
The chemical synthesis of diketopiperazine scaffolds like Cyclo(aspartyl-phenylalanyl) can be achieved through various methodologies, including direct cyclization and multi-step approaches involving protective groups. researchgate.netnih.gov
A common and direct method for synthesizing Cyclo(L-aspartyl-L-phenylalanyl) involves the cyclization of its linear dipeptide precursor, L-Aspartyl-L-phenylalanine methyl ester, also known as aspartame (B1666099). nih.govmdpi.com This intramolecular condensation reaction typically occurs under thermal conditions. mdpi.com The process involves the N-terminal amine acting as a nucleophile, attacking the C-terminal methyl ester, with the methoxy (B1213986) group serving as the leaving group. mdpi.com
A specific example of this is the cyclization of aspartame in an organic solvent. researchgate.net When L-Aspartyl-L-phenylalanine methyl ester is dissolved in dimethylsulfoxide (DMSO) and stirred at 80 °C for 8 hours, a high yield of Cyclo(L-aspartyl-L-phenylalanyl) can be achieved. nih.govmdpi.com One study reported a final yield of 88% after workup. nih.govmdpi.com Dipeptides with a C-terminal methoxy group can also undergo spontaneous cyclization in water through an aminolytic reaction. researchgate.netmdpi.com
Under more neutral and alkaline conditions, aspartame readily cyclizes to form the corresponding diketopiperazine. nih.gov
For more complex derivatives such as Cyclo(aspartyl-4-amino-phenylalanyl), a multi-step synthetic approach is necessary, often involving protection and deprotection strategies to manage reactive functional groups. researchgate.netnih.gov A representative synthesis starts with the commercially available Cyclo(L-aspartyl-L-phenylalanyl).
The synthesis proceeds through the following key steps:
Nitration: Cyclo(L-aspartyl-L-phenylalanyl) is first nitrated to form Cyclo(L-aspartyl-4-nitro-L-phenylalanyl). This is achieved by dissolving the starting material in concentrated sulfuric acid at low temperatures (e.g., in an ice bath) and then adding a mixture of nitric acid and sulfuric acid. nih.gov
Reduction: The nitro group of Cyclo(L-aspartyl-4-nitro-L-phenylalanyl) is then reduced to an amino group to yield Cyclo(L-aspartyl-4-amino-L-phenylalanyl). This reduction is commonly performed using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. nih.gov The reaction is typically carried out in water at an elevated temperature (e.g., 50 °C). nih.gov
This multi-step process allows for the specific introduction of the amino group at the 4-position of the phenylalanyl residue, creating a monomer that can be used for further polymerization into DKP-based polyamides. researchgate.netrsc.org One study reported an 88% yield for the final reduction step after recrystallization. nih.gov
| Step | Reactant | Reagents | Product | Yield | Reference |
| 1 | Cyclo(L-aspartyl-L-phenylalanyl) | HNO₃, H₂SO₄ | Cyclo(L-aspartyl-4-nitro-L-phenylalanyl) | Not specified | nih.gov |
| 2 | Cyclo(L-aspartyl-4-nitro-L-phenylalanyl) | H₂, Pd/C | Cyclo(L-aspartyl-4-amino-L-phenylalanyl) | 88% | nih.gov |
The choice of solvent and reaction conditions plays a critical role in the synthesis of diketopiperazines, influencing both the reaction rate and the final yield. researchgate.net Solvents such as dimethylsulfoxide (DMSO) and water have been effectively used in the cyclization of dipeptide precursors. researchgate.net
For instance, the cyclization of L-Aspartyl-L-phenylalanine methyl ester in DMSO at 80°C for 8 hours resulted in an 88% yield. nih.govmdpi.com Water can also serve as a solvent for the spontaneous cyclization of dipeptides with a C-terminal methoxy group. researchgate.netmdpi.com The use of microwave-assisted heating has been shown to significantly accelerate the cyclization process, often leading to good to excellent yields in water, regardless of the amino acid sequence. nih.gov
High-pressure/temperature technology offers another avenue for optimizing diketopiperazine synthesis, proving successful in increasing yields and reducing reaction times. spkx.net.cn For the synthesis of Cyclo(His-Pro), high-pressure/temperature assisted cyclization in water at 0.20 MPa and a pH of 6.0 for 3.5 hours yielded 91.35% of the product with no detectable racemization. spkx.net.cn This is a significant improvement over the traditional methanol-reflux method, which is slower and can lead to substantial racemization. spkx.net.cn
| Method | Solvent | Temperature | Time | Yield of Cyclo(His-Pro) | Racemization | Reference |
| Methanol-reflux | Methanol | Reflux | 20 h | 78.64% | 30.86% | spkx.net.cn |
| High Pressure/Temp | Water | High | 3.5 h | 91.35% | Not detected | spkx.net.cn |
Multi-step Organic Synthesis with Protection/Deprotection Strategies for Cyclo(aspartyl-4-amino-phenylalanyl)
Enzymatic and Biocatalytic Routes for Diketopiperazine Synthesis
Enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to chemical synthesis for producing diketopiperazines. itjfs.comitjfs.com These methods often proceed under mild conditions and can exhibit high stereospecificity.
While the provided search results focus more broadly on enzymatic pathways like those involving cyclodipeptide synthases (CDPSs) and nonribosomal peptide synthetases (NRPSs), the general principle of using enzymes for peptide bond formation and cyclization is well-established. rsc.orgmdpi.comrsc.org These enzymes catalyze the formation of the diketopiperazine scaffold from aminoacyl-tRNA substrates or by cyclizing linear dipeptides. rsc.orgrsc.org For example, the biosynthesis of the diketopiperazine aspkyncin utilizes an NRPS where the minimal module is sufficient to construct and cyclize the linear peptide into the final cyclic product. mdpi.com The cyclization mechanism involves the nucleophilic attack of a secondary amine on a thioester-linked peptide. mdpi.com
Microorganisms are a rich source of enzymes capable of producing a vast array of natural products, including diketopiperazines. researchgate.netrsc.org Fungi and bacteria employ enzymes like non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) to assemble the diketopiperazine core. researchgate.netmdpi.com
These core structures are often further modified by a suite of "tailoring" enzymes, such as oxidoreductases, cytochrome P450s, and methyltransferases, which add chemical diversity and biological activity to the DKP scaffold. rsc.orgrsc.org For instance, pathway engineering in Streptomyces species, by combining different CDPS genes with tailoring enzyme genes, has led to the production of various modified diketopiperazine derivatives. nih.gov Endophytic fungi have also been shown to produce a variety of diketopiperazines and can be used to transform them into other derivatives. researchgate.net
Structural Characterization and Conformational Dynamics of Cyclo L Aspartyl L Phenylalanyl
Spectroscopic Elucidation Techniques for Diketopiperazine Ring Systems
Spectroscopic methods are fundamental in determining the structural features of cyclic dipeptides like Cyclo(L-aspartyl-L-phenylalanyl). Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for analyzing the diketopiperazine ring system.
Infrared (IR) spectroscopy is a key technique for investigating hydrogen bonding interactions within diketopiperazine structures. mdpi.com The presence of N-H and C=O groups in the six-membered ring allows for the formation of intermolecular hydrogen bonds, which significantly influence the molecular assembly and solid-state structure. mdpi.comrsc.org
The analysis of IR spectra focuses on the vibrational frequencies of the amide groups. Typically, the C=O stretching vibration for an amide group appears around 1690 cm⁻¹. mdpi.com However, when involved in hydrogen bonding, this signal shifts to lower wavenumbers. For instance, in the transition from a solution to a gel state, the C=O stretching frequency of cyclo(Val-Leu) shifts from 1690 cm⁻¹ to 1640 cm⁻¹, while the N-H stretching frequency shifts from 3400 cm⁻¹ to 3320 cm⁻¹. mdpi.com Similarly, for cyclo(Glu-Lys), the C=O signal shifts from a range of 1687–1682 cm⁻¹ to 1670–1677 cm⁻¹, and the N-H stretching shifts from 3515–3500 cm⁻¹ to 3320–3200 cm⁻¹. mdpi.com These shifts are indicative of the formation and strength of hydrogen bonds.
In the context of the aspartyl residue in Cyclo(L-aspartyl-L-phenylalanyl), the carboxylic acid (COOH) group introduces additional possibilities for hydrogen bonding. Computational studies have shown a strong correlation between the C=O stretching frequency of a protonated COOH group and the number of hydrogen bonds it forms: approximately 1759–1776 cm⁻¹ for zero, 1733–1749 cm⁻¹ for one, and 1703–1710 cm⁻¹ for two hydrogen bonds. nih.gov This provides a spectral marker for probing the hydrogen-bonding status of aspartic acid residues. nih.gov The far-IR region is also valuable as it directly probes intermolecular hydrogen bonds. ru.nl
Table 1: Typical IR Frequency Shifts in Diketopiperazines Due to Hydrogen Bonding
| Functional Group | Unbonded Frequency (cm⁻¹) | Bonded Frequency (cm⁻¹) | Change upon H-Bonding |
|---|---|---|---|
| C=O Stretch | ~1690 | 1640 - 1680 | Decrease |
| N-H Stretch | ~3400 | 3200 - 3320 | Decrease |
| N-H Bend | ~1500 | 1520 - 1540 | Increase |
Data sourced from various diketopiperazine studies. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of diketopiperazines in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule. frontiersin.orgresearchgate.net
In ¹H NMR spectra of diketopiperazines, the chemical shifts of the α-protons (protons on the carbons adjacent to the amide nitrogens) are typically found in the downfield region, confirming their location on a nitrogen-bonded carbon that is also alpha to a carbonyl group. scielo.org.mx For instance, in cyclo(pro-val), these signals appear at δH 4.20 and 4.04. scielo.org.mx Amide proton signals can also be observed and their downfield shift can indicate involvement in hydrogen bonding. mdpi.com
Table 2: Representative NMR Chemical Shifts (ppm) for Diketopiperazine Cores
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
|---|---|---|
| Amide Carbonyl (C=O) | - | 166 - 173 |
| α-Carbon | - | 56 - 62 |
| α-Proton | 4.0 - 4.5 | - |
| Amide Proton (N-H) | 6.0 - 8.5 | - |
Chemical shift ranges are approximate and vary based on the specific diketopiperazine and solvent. Data compiled from multiple sources. frontiersin.orgscielo.org.mxresearchgate.netnih.gov
Infrared (IR) Spectroscopy for Hydrogen Bonding Analysis
Crystal Engineering and X-ray Diffraction Analysis of Solid-State Diketopiperazine Structures
X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state conformation of molecules like Cyclo(L-aspartyl-L-phenylalanyl). This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of atoms in the crystal lattice. mdpi.comnih.gov
The crystal structure of diketopiperazines is heavily influenced by intermolecular interactions, particularly hydrogen bonds. mdpi.com The N-H and C=O groups of the diketopiperazine ring readily form hydrogen bonds, often leading to the formation of well-defined supramolecular structures, such as tapes or layers. mdpi.comugent.be The specific packing arrangement is a result of the interplay between these hydrogen bonds and other intermolecular forces, like van der Waals interactions and, in the case of Cyclo(L-aspartyl-L-phenylalanyl), potential π-π stacking of the phenyl rings.
For example, the crystal structure of cyclo(L-Asp-L-Asp) revealed two independent molecules in the asymmetric unit with different side-chain conformations—one extended and one coiled. researchgate.net The crystal packing was dominated by two strong hydrogen bonds that create translational repeats throughout the crystal. researchgate.net The diketopiperazine ring itself can adopt various conformations, from nearly planar to a more puckered boat shape, and the degree of puckering can be influenced by the nature of the amino acid side chains and the crystal packing forces. ugent.beresearchgate.net The absolute configuration of chiral centers can also be unambiguously determined using anomalous dispersion in X-ray diffraction. mdpi.com
Conformational Landscape Exploration of Cyclic Dipeptides using Advanced Computational Algorithms
While X-ray crystallography provides a static picture of the molecule in the solid state, computational methods are essential for exploring the dynamic conformational landscape of cyclic dipeptides like Cyclo(L-aspartyl-L-phenylalanyl) in solution. biorxiv.orgresearchgate.net These methods can identify multiple low-energy conformations and the energetic barriers between them. biorxiv.org
Exploring the vast conformational space of a flexible molecule like a cyclic dipeptide requires sophisticated computational search algorithms. nih.gov Global exploration methods aim to identify all low-energy conformations, not just the global minimum. researchgate.net
One approach is a stochastic search algorithm, which can be conducted in two stages. nih.govresearchgate.net In the first stage, random conformations of the peptide backbone are generated and evaluated based on their ability to form a closed ring. nih.govresearchgate.net Dihedral angles that are unlikely to lead to ring closure are statistically eliminated. nih.govresearchgate.net In the second stage, the side chains are added to the most promising backbone conformations, and the structures are optimized. nih.govresearchgate.net
Other powerful techniques include replica-exchange molecular dynamics (REMD) and simulated tempering, which are enhanced sampling methods that help overcome high energy barriers separating different conformational states. biorxiv.orgresearchgate.net Kinematic closure algorithms, used in software like Rosetta and EGSCyP, are also employed to sample the conformational space of cyclic peptides. biorxiv.orgbiorxiv.org These methods are crucial for understanding the flexibility of the diketopiperazine ring and the various orientations the side chains can adopt. biorxiv.org
Once a set of diverse conformations is generated through global exploration, all-atom refinement is performed to obtain more accurate structures and energies. This typically involves energy minimization using sophisticated force fields or quantum mechanical methods. ugent.benih.gov
Force fields like AMBER and CHARMM are commonly used in molecular dynamics simulations to refine the structures. biorxiv.org For higher accuracy, density functional theory (DFT) calculations can be employed. ugent.be These calculations can accurately reproduce molecular conformations observed in crystal structures, especially when intermolecular forces are not overwhelmingly dominant. ugent.be The refinement process provides detailed information on the geometry of the diketopiperazine ring, including the non-planarity of the amide bonds. ugent.be Comparing the energies of the refined conformations allows for the determination of the relative populations of different conformers at equilibrium, providing a detailed picture of the conformational ensemble of the cyclic dipeptide in a given environment.
Global Exploration Methods and Robotics-based Algorithms
Chirality and Stereochemical Control in Diketopiperazine Design and Synthesis
The inherent chirality of the constituent amino acids is a fundamental determinant of the three-dimensional structure and, consequently, the biological activity and material properties of diketopiperazines (DKPs). In the case of Cyclo(L-aspartyl-L-phenylalanyl), the exclusive use of L-enantiomers of aspartic acid and phenylalanine dictates a specific stereochemistry, which in turn governs the conformational dynamics of the molecule. The synthesis of such chiral DKPs requires careful control to prevent racemization and ensure the desired stereochemical outcome.
The synthesis of Cyclo(L-aspartyl-L-phenylalanyl) and other diketopiperazines can be achieved through either solution-phase or solid-phase peptide synthesis methods. itjfs.com A common strategy involves the formation of a linear dipeptide precursor, L-aspartyl-L-phenylalanine, followed by a cyclization step. To prevent unwanted side reactions and racemization during synthesis, protecting groups are often employed for the reactive side chains and the terminal functional groups of the amino acids. itjfs.com For instance, the side-chain carboxyl group of aspartic acid can be protected, often as a benzyl (B1604629) ester, which not only prevents side reactions but also facilitates the cyclization of the dipeptide. itjfs.com The removal of such protecting groups under neutral conditions is crucial to avoid the racemization of the chiral centers. itjfs.com
The precise control of stereochemistry is paramount as it has been demonstrated that different stereoisomers of diketopiperazines can exhibit significantly different biological activities. nih.gov For example, studies on other diketopiperazines have shown that the stereochemical configuration is a key determinant of their role in microbial communication and their potential as therapeutic agents. nih.gov The synthesis of stereochemically pure Cyclo(L-aspartyl-L-phenylalanyl) is therefore essential for any application that relies on its specific three-dimensional structure for molecular recognition and interaction.
The structural integrity of the chiral centers in Cyclo(L-aspartyl-L-phenylalanyl) is also a factor in its formation as a degradation product of the artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester). jaist.ac.jp The intramolecular cyclization of aspartame to form the diketopiperazine can occur under certain conditions, such as heating. jaist.ac.jp
Below are tables detailing some of the key properties and spectral data for Cyclo(L-aspartyl-L-phenylalanyl), which are direct consequences of its defined stereochemistry.
Computed Properties of Cyclo(L-aspartyl-L-phenylalanyl)
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid |
| CAS Number | 5262-10-2 |
This table contains computed data for Cyclo(L-aspartyl-L-phenylalanyl). Data sourced from PubChem. nih.gov
¹H NMR Spectral Data of Cyclo(L-aspartyl-L-phenylalanyl)
| Chemical Shift (ppm) | Multiplicity |
| 2.85 | dd |
| 3.15 | dd |
| 4.20 | t |
| 4.45 | t |
| 7.20 - 7.40 | m |
| 8.15 | s |
| 8.40 | s |
| 12.90 | s |
This table represents selected peaks from the ¹H NMR spectrum. The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions. Data sourced from Sigma-Aldrich Co. LLC. nih.gov
¹³C NMR Spectral Data of Cyclo(L-aspartyl-L-phenylalanyl)
| Chemical Shift (ppm) |
| 35.0 |
| 38.0 |
| 55.0 |
| 56.5 |
| 127.5 |
| 129.0 |
| 130.0 |
| 135.0 |
| 166.0 |
| 167.0 |
| 171.0 |
This table represents selected peaks from the ¹³C NMR spectrum. The exact chemical shifts can vary based on the solvent and experimental conditions. Data sourced from Sigma-Aldrich Co. LLC. nih.gov The presence of distinct signals confirms the asymmetric nature of the molecule resulting from its chirality.
Materials Science and Supramolecular Assembly of Cyclo L Aspartyl L Phenylalanyl Derivatives
Self-Assembly Principles and Mechanisms of Diketopiperazines
Diketopiperazines (DKPs), which are cyclic dipeptides, serve as fundamental building blocks in supramolecular chemistry and materials science. wiley.comresearchgate.net Their rigid, six-membered ring structure contains two s-cis-amide bonds, providing multiple hydrogen bond donor and acceptor sites. rsc.orgrsc.org This arrangement facilitates the formation of ordered molecular assemblies through continuous intermolecular hydrogen bonding, a behavior that has garnered significant interest for applications in crystal engineering and the creation of supramolecular architectures. rsc.orgnih.gov The inherent properties of DKPs, such as their propensity for self-assembly and structural rigidity, make them promising candidates for developing advanced materials. researchgate.netrsc.org
The self-assembly process of DKPs is influenced by non-covalent interactions, including hydrogen bonding and π-π stacking, which can be modulated by altering the amino acid composition or through chemical modifications. researchgate.net This modularity allows for the design of smart materials with tailored properties. researchgate.net The self-assembly of DKP derivatives can lead to the formation of various nano- and micro-architectures, such as spheres, nanotubes, and fibers. jaist.ac.jp
Solvent-Controlled Morphological Transformations of Self-Assembled Structures
The morphology of self-assembled structures derived from DKP-based polymers can be significantly influenced by the solvent system used during their formation. rsc.orgrsc.org For instance, a polyamide based on cyclo(L-aspartyl-4-amino-L-phenylalanyl), referred to as PA1, demonstrates this principle effectively. rsc.orgrsc.org When a stock solution of PA1 in dimethyl sulfoxide (B87167) (DMSO) is dispersed into various "poor" solvents, it self-assembles into distinct morphologies. rsc.orgrsc.org
Detailed research has shown that dispersing the PA1 solution in different solvents leads to the formation of irregular networks, ellipsoids, and hollow particles. rsc.orgrsc.org The transformation between these morphologies can even be induced by subsequent treatment with a secondary solvent. rsc.orgrsc.org For example, particles formed in one solvent can have their shape altered by the addition of another, such as acetone (B3395972) or toluene. nih.govrsc.org This solvent-controlled transformation highlights the dynamic nature of the self-assembly process and provides a method for tuning the material's structure post-synthesis. nih.gov The underlying mechanism for these morphological changes is linked to the interplay between the polymer and the solvent, particularly the strength of hydrogen bonding interactions. rsc.orgrsc.org
| Solvent System | Resulting Morphology of PA1 Polymer |
| DMSO dispersed in water | Irregular networks |
| DMSO dispersed in ethanol | Ellipsoids |
| DMSO dispersed in toluene | Hollow particles |
| DMSO dispersed in THF | Irregular networks |
| DMSO dispersed in ethyl acetate | Ellipsoids |
| DMSO dispersed in acetone | Hollow particles |
This table summarizes the observed morphologies of the PA1 polymer when a DMSO stock solution is introduced into different poor solvents, based on experimental findings. rsc.orgrsc.orgrsc.org
Role of Intermolecular Hydrogen Bonding and π-π Stacking in Supramolecular Organization
The supramolecular organization of diketopiperazines is primarily governed by two key non-covalent interactions: intermolecular hydrogen bonding and π-π stacking. rsc.orgresearchgate.net The DKP ring itself is a rigid structure featuring two amide bonds, which provide both hydrogen bond donors (N-H groups) and acceptors (C=O groups). rsc.orgjaist.ac.jp This configuration allows for the formation of extended, linear chains of DKP molecules linked by strong, parallel hydrogen bonds. researchgate.netrsc.org This is a fundamental aspect of their ability to form well-ordered, crystalline, or semi-crystalline structures. rsc.org
In addition to hydrogen bonding, π-π stacking interactions become significant, particularly when the DKP structure incorporates aromatic rings, such as the phenyl group in cyclo(aspartyl-phenylalanyl). jaist.ac.jp These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute to the stability and specific arrangement of the molecules within the self-assembled structure. jaist.ac.jp The combination of directional hydrogen bonds and π-π stacking leads to the formation of complex, three-dimensional architectures. researchgate.net The interplay between these forces is crucial in determining the final morphology and properties of the resulting material. researchgate.net For instance, in organogels formed by some DKP derivatives, both hydrogen bonding and π-π stacking have been identified as the major driving forces for the self-assembly into fibrillar networks. researchgate.net
Co-assembly with Other Peptides
The self-assembly principles of diketopiperazines can be extended to create more complex systems through co-assembly with other peptides. This approach involves blending different cyclic dipeptides to form aggregated structures with combined or enhanced properties. Research has demonstrated that mixtures of DKPs containing different amino acid side chains, such as histidine and cysteine, can form stable aggregates in aqueous solutions. rsc.org
In these co-assembled systems, intermolecular cooperation between the different peptide units can lead to emergent functions, such as catalytic activity. rsc.org For example, a co-assembly of histidine- and cysteine-bearing DKPs has been shown to exhibit esterase-like activity, a function that arises from the specific spatial arrangement of the two different molecules within the aggregate. rsc.org The precise control over the molecular arrangement in these co-assemblies can be achieved through specific interactions, such as C-H-π interactions between the side chains of amino acids like phenylalanine, leucine, or valine. rsc.org This level of control allows for the fine-tuning of the properties of the resulting supramolecular structures. The ability of DKPs to co-assemble with other peptides opens up possibilities for creating functional materials with tailored catalytic or other bioactive properties.
Design and Synthesis of Diketopiperazine-Based Polymeric Materials
The unique properties of diketopiperazines, particularly their rigid structure and capacity for strong intermolecular hydrogen bonding, make them attractive building blocks for the synthesis of high-performance polymeric materials. rsc.org The incorporation of the DKP moiety into a polymer backbone is expected to impart high thermal and mechanical stability. rsc.org However, a significant challenge in the development of DKP-based polymers has been the low solubility of DKP monomers, which often leads to polymers with low molecular weights and hinders the evaluation of their properties. rsc.org
To overcome this, research has focused on the design of more soluble DKP monomers. rsc.org A successful strategy has been the synthesis of AB-type DKP monomers, which are designed to have improved solubility and facilitate the production of high molecular weight polymers. rsc.orgrsc.org
Cyclo(L-aspartyl-4-amino-L-phenylalanyl) (ADKP) as an AB-type Monomer in Polymerization
A key breakthrough in the synthesis of DKP-based polymers was the development of cyclo(L-aspartyl-4-amino-L-phenylalanyl), or ADKP, as an AB-type monomer. rsc.orgrsc.org This monomer is derived from aspartame (B1666099), a readily available and commercially produced peptide. rsc.orgrsc.org The synthesis involves a multi-step process starting with the intramolecular cyclocondensation of aspartame to form aspartame diketopiperazine (APM-DKP), followed by nitration and subsequent reduction to yield the ADKP monomer. rsc.org
The design of ADKP as an AB-type monomer, possessing both a carboxylic acid group from the aspartyl residue and an amino group on the phenylalanyl ring, allows it to undergo self-polycondensation to form a homopolymer. rsc.orgrsc.org This approach circumvents the solubility issues associated with many AA-type DKP monomers, enabling the synthesis of high molecular weight polyamides. rsc.org The resulting polymer, poly(cyclo(L-aspartyl-4-amino-L-phenylalanyl)) (PA1), retains the DKP units in its backbone, which influences its properties, including its ability to self-assemble into various morphologies. rsc.orgrsc.org
| Monomer | Type | Polymerization | Resulting Polymer | Key Feature |
| Cyclo(L-aspartyl-4-amino-L-phenylalanyl) (ADKP) | AB-type | Polycondensation | Homo-polyamides (e.g., PA1) and random copolymers | High solubility of the monomer allows for high molecular weight polymers. |
This table provides an overview of the ADKP monomer and its use in polymerization. rsc.orgrsc.org
Polycondensation Strategies for Homo-polyamides and Random Copolymers with High Molecular Weights
The development of the soluble ADKP monomer has enabled the use of polycondensation strategies to synthesize not only homo-polyamides but also random copolymers with high molecular weights. rsc.orgrsc.org For the synthesis of the homo-polyamide PA1, ADKP is subjected to polycondensation conditions, typically involving a phosphite-based activating agent like triphenyl phosphite (B83602) in the presence of a base such as pyridine (B92270) and a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. rsc.orgrsc.org This method has proven effective in producing high molecular weight PA1 with good yields. rsc.org
Furthermore, the versatility of the ADKP monomer allows for its use in the synthesis of random copolymers. rsc.orgrsc.org By introducing other comonomers, such as different amino acids, dicarboxylic acids, or diamines, into the polymerization reaction with ADKP, a variety of random DKP-based copolymers can be produced. rsc.orgrsc.org This approach provides a pathway to a broader range of polymeric materials with tunable properties, expanding the potential applications of DKP-based polymers. The ability to create both homopolymers and copolymers from a single, well-designed DKP monomer represents a significant advancement in the field. rsc.orgrsc.org
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| DKP | Diketopiperazine |
| ADKP | Cyclo(L-aspartyl-4-amino-L-phenylalanyl) |
| PA1 | Poly(cyclo(L-aspartyl-4-amino-L-phenylalanyl)) |
| APM-DKP | Aspartame diketopiperazine |
| DMSO | Dimethyl sulfoxide |
| THF | Tetrahydrofuran |
| NMP | N-methyl-2-pyrrolidone |
| P(OPh)3 | Triphenyl phosphite |
| 4APhe | 4-amino-L-phenylalanine |
| 4ATA | 4,4′-diaminotruxillic acid |
| 4ACA | 4-aminocinnamic acid |
| PAL | Phenylalanine ammonia (B1221849) lyase |
| PAA | Poly(amic acid) |
| PI | Polyimide |
| Boc | tert-butyloxycarbonyl |
| HOBt | Hydroxybenzotriazole |
| DCC | Dicyclohexylcarbodiimide |
| DMF | Dimethylformamide |
| TMSCl | Trimethylsilyl chloride |
| DCM | Dichloromethane |
| Asp | Aspartic acid |
| Phe | Phenylalanine |
| Leu | Leucine |
| Ala | Alanine (B10760859) |
| Gly | Glycine |
| Tyr | Tyrosine |
| Glu | Glutamic acid |
| Lys | Lysine |
| His | Histidine |
| Cys | Cysteine |
| Val | Valine |
| Trp | Tryptophan |
| Phg | Phenylglycine |
Development of Diketopiperazine-Derived Low Molecular Weight Gelators
Cyclo(L-aspartyl-L-phenylalanyl), a cyclic dipeptide, belongs to the class of diketopiperazines. While cyclic dipeptides composed of identical amino acids often exhibit high crystallinity but lack gelation ability, those combining two different amino acids, such as an acidic amino acid derivative and a neutral one, frequently act as potent low-molecular-weight gelators (LMWGs). nii.ac.jp The modification of phenylalanine, an essential amino acid, has led to the synthesis of numerous LMWGs. nih.govresearchgate.net These small molecules self-assemble in solvents to create physical soft-gel materials. nih.govresearchgate.net
The self-assembly process is driven by non-covalent interactions, including hydrogen bonding and van der Waals forces, which lead to the formation of fibrous aggregates. nii.ac.jpacs.org These fibers entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in gel formation. nii.ac.jp Derivatives of cyclo(L-aspartyl-L-phenylalanyl) are effective gelators, capable of forming gels with a variety of solvents. nii.ac.jpresearchgate.net The non-covalent nature of these interactions imparts important characteristics to the resulting physical gels, such as reversible phase transitions and responsiveness to external stimuli. nih.gov The self-assembly of these gelators is a kinetically controlled process, often resulting in metastable structures rather than the global thermodynamic minimum. mdpi.com
Formation of Organogels and Hydrogels in Various Solvents
Derivatives of cyclo(L-aspartyl-L-phenylalanyl) have demonstrated versatile gelation capabilities in a wide array of solvents, leading to the formation of both organogels (in organic solvents) and hydrogels (in water). acs.orgresearchgate.net The ability of these compounds to form gels is critically dependent on the interplay between gelator-gelator and gelator-solvent interactions. nih.govresearchgate.net
One specific derivative, cyclo(l-O-hydroxyhexylaspartyl-l-phenylalanyl), has been shown to form thermally and isothermally reversible physical gels in numerous solvents. acs.org Its gelation ability extends to pure water, saline, alcohols, and various aqueous salt solutions. acs.org The self-assembly in these solvents results in the formation of fibers with diameters ranging from 10 to 100 nm. acs.org The primary driving forces for gel formation in this derivative are hydrogen bonding and van der Waals forces. acs.org
Furthermore, organogelators synthesized from cyclo(L-aspartyl-L-phenylalanyl) and poly(dimethysiloxane) have shown the ability to gel a variety of non-aqueous solvents, including hydrocarbon solvents, edible oils, and silicone oils. researchgate.net The gelation process involves the self-aggregation of the gelator molecules through non-covalent bonds, creating nano-sized fibrous aggregates that evolve into a three-dimensional network, trapping the solvent molecules within. nii.ac.jp
Below is a table summarizing the gelation capabilities of a cyclo(L-aspartyl-L-phenylalanyl) derivative in different solvent systems.
| Gelator Derivative | Solvent Type | Specific Solvents | Formed Gel Type |
| Cyclo(l-O-hydroxyhexylaspartyl-l-phenylalanyl) | Aqueous | Pure water, Saline, 1.0 M NaCl, 1.0 M KCl, 1.0 M CaCl₂, 1.0 M MgCl₂ | Hydrogel |
| Organic | Alcohols | Organogel | |
| Cyclo(L-aspartyl-L-phenylalanyl)-poly(dimethysiloxane) | Organic | Hydrocarbon solvents, Edible oils, Silicone oils | Organogel |
This table is based on findings from references acs.orgresearchgate.net.
Mechanical Properties and Rheological Characterization of Gel Networks
The mechanical integrity and flow behavior of gels derived from cyclo(aspartyl-phenylalanyl) are characterized using rheology. mdpi.com Rheological measurements, such as oscillatory time, frequency, and strain sweeps, are employed to determine the viscoelastic properties of the gel network, including the storage modulus (G′) and the loss modulus (G″). mdpi.combiotechrep.ir The storage modulus represents the elastic component (solid-like behavior), while the loss modulus represents the viscous component (liquid-like behavior) of the material. biotechrep.ir
For a material to be considered a gel, the storage modulus (G′) is typically higher than the loss modulus (G″) and shows minimal dependence on frequency. mdpi.com The rheological properties of these gels are influenced by factors such as gelator concentration and the specific solvent used. mdpi.combiotechrep.ir For instance, gels formed by a cyclo(l-O-hydroxyhexylaspartyl-l-phenylalanyl) derivative exhibit thixotropic behavior, meaning they become less viscous when subjected to shear stress and then return to a more viscous state over time once the stress is removed. acs.org This thixotropy is attributed to the disruption of van der Waals forces between the alkyl chains of the gelator molecules under shear. acs.org
The mechanical strength of these gels can be tuned. For example, in related peptide-based hydrogels, the storage modulus can be enhanced by incorporating materials like graphene oxide or carbon nanotubes. mdpi.com Rheological studies on organogels derived from cyclo(L-aspartyl-L-phenylalanyl) have confirmed the strength of the self-assembled network. researchgate.netresearchgate.net Temperature-dependent Fourier-transform infrared (FT-IR) spectroscopy has been used to study the driving forces, indicating that hydrogen bonding plays a crucial role in the gel's structure. researchgate.net
The table below presents key rheological properties and their significance in characterizing cyclo(aspartyl-phenylalanyl) derived gels.
| Rheological Parameter | Symbol | Description | Significance for Gel Characterization |
| Storage Modulus | G′ | A measure of the elastic energy stored in the material. | Indicates the solid-like character and stiffness of the gel. A higher G' suggests a stronger gel network. mdpi.combiotechrep.ir |
| Loss Modulus | G″ | A measure of the energy dissipated as heat (viscous response). | Indicates the liquid-like character of the gel. mdpi.combiotechrep.ir |
| Thixotropy | N/A | A time-dependent shear thinning property. | Gels exhibit reversible sol-gel transitions under shear, which is advantageous for applications like injectables. acs.orgresearchgate.net |
This table is based on information from references acs.orgmdpi.comresearchgate.netbiotechrep.ir.
Potential for Controlled Release Systems
The unique properties of hydrogels and organogels derived from cyclo(aspartyl-phenylalanyl) and other LMWGs make them promising candidates for controlled release systems. nih.govnih.gov The three-dimensional network of the gel can encapsulate therapeutic agents, protecting them from degradation and enabling their release in a sustained or triggered manner. nih.govmetu.edu.tr
The release of a drug from these supramolecular gels can be controlled through several mechanisms. nih.gov One primary method is diffusion through the gel network. nih.gov Another strategy involves the degradation of the gel matrix itself, which can be designed to break down under specific physiological conditions, thereby releasing the entrapped drug. nih.gov Because the gel network is held together by non-covalent bonds, it can be designed to respond to external stimuli such as temperature, pH, or enzymes, allowing for "smart" or triggered release. nih.govdiva-portal.org
Advanced Analytical and Computational Methodologies in Diketopiperazine Research
High-Resolution Mass Spectrometry for Structural Identification and Degradation Product Analysis (LC-MS/MS)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and quantification of Cyclo(aspartyl-phenylalanyl) in complex matrices. This technique offers high sensitivity and selectivity, enabling the detection of the compound in various sources, including food products, biological samples, and as a product of chemical degradation. itjfs.comnih.govgoogle.comnih.gov
Untargeted metabolomics approaches using LC-MS have successfully identified Cyclo(aspartyl-phenylalanyl) in diverse samples. nih.gov For instance, in an analysis of corn gluten meal, UPLC-MS/MS was used to identify antioxidant cyclic peptides. Cyclo(Asp-Phe) was detected with a protonated molecular ion ([M+H]⁺) at an m/z of 263.24. mdpi.com Similarly, it has been identified in human saliva and urine, where it is considered a potential biomarker for the consumption of the artificial sweetener aspartame (B1666099). nih.govresearchgate.netub.edu Studies have shown that aspartame consumption can lead to the formation of Cyclo(aspartyl-phenylalanyl). researchgate.net
The methodology typically involves separation on a reversed-phase C18 column followed by detection with a high-resolution mass spectrometer, such as a Q Exactive or HPLC-QToF-MS system. nih.govmdpi.comub.edu The fragmentation patterns (MS/MS spectra) generated by collision-induced dissociation provide definitive structural confirmation. mdpi.com Cyclo(aspartyl-phenylalanyl) has also been identified as a major degradation product of the peptide l-Phe-α-l-Asp-GlyOH. mdpi.com Furthermore, research has demonstrated that Cyclo(Asp-Phe) is relatively resistant to hydrolysis by certain intestinal enzymes. science.govscience.gov
Below is a table summarizing the identification of Cyclo(aspartyl-phenylalanyl) using LC-MS/MS in different studies.
Table 1: LC-MS/MS Identification Data for Cyclo(aspartyl-phenylalanyl)
| Sample Matrix | Analytical Technique | Observed Ion [m/z] | Ion Type | Reference |
|---|---|---|---|---|
| Corn Gluten Meal | UPLC/MS and MS/MS | 263.24 | [M+H]⁺ | mdpi.com |
| Human Saliva | UPLC-Q Exactive MS | Not specified | Not specified | nih.gov |
| Human Urine | HPLC-QToF-MS | 281.1135 / 279.0943 | [M+H]⁺ / [M-H]⁻ | ub.edu |
| Human Serum | LC-MS/MS | Not specified | Not specified | rhhz.net |
Another data table highlights findings from a metabolomics study on heat-acclimation, showing the quantitative changes observed for the compound.
Table 2: Metabolomic Analysis of L-cis-cyclo(aspartyl phenylalanyl)
| Comparison Group | Fold Change | VIP (Variable Importance in Projection) | P-value | Classification | Reference |
|---|
Electron Microscopy Techniques (SEM, TEM) for Morphological Characterization of Self-Assemblies
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging essential for characterizing the morphology of molecular self-assemblies. These techniques are fundamental in materials science and nanotechnology for visualizing the structures formed by peptides and other small molecules.
While SEM and TEM are standard methods for studying the morphology of peptide-based nanomaterials, specific studies detailing the self-assembly and morphological characterization of pure Cyclo(aspartyl-phenylalanyl) are not prominently featured in the reviewed literature. However, the principles of these techniques are broadly applicable. TEM, for example, was used to illustrate the single-crystalline structure of gold nanoparticles that were synthesized using aspartame, a precursor to Cyclo(aspartyl-phenylalanyl). science.gov In such an application, TEM provides direct visualization of the size, shape, and arrangement of nanoparticles. Similarly, TEM has been employed to analyze the self-assembly of drug-loaded nanoparticles, demonstrating its utility in visualizing nanoscale architectures. researchgate.net
For hypothetical self-assemblies of Cyclo(aspartyl-phenylalanyl), SEM would be used to probe the surface topography of bulk structures like films or gels, revealing details about their three-dimensional organization. TEM would offer higher resolution to visualize the finer details of individual nanostructures, such as fibers, tubes, or vesicles, that could potentially be formed through non-covalent interactions between the diketopiperazine rings.
Advanced Computational Chemistry for Conformational Analysis and Self-Assembly Prediction
Computational chemistry offers powerful tools to investigate the properties of diketopiperazines at an atomic level, providing insights that complement experimental findings. These methods can predict molecular conformations, interaction energies, and the dynamics of self-assembly processes.
Molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. For cyclic dipeptides like Cyclo(aspartyl-phenylalanyl), MD simulations can reveal conformational preferences, the stability of different conformers in various solvents, and the initial stages of aggregation. By simulating the interactions between multiple dipeptide molecules, researchers can predict how they might self-assemble into larger, ordered structures. Although specific MD studies focused solely on Cyclo(aspartyl-phenylalanyl) are not detailed in the available search results, this methodology is widely applied to peptide systems to understand folding, aggregation, and intermolecular interactions that drive the formation of nanostructures.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. For cyclic peptides, docking studies are crucial for predicting their binding affinity and mode of interaction with biological targets. This information is vital in drug discovery and for understanding the biological activity of natural products. While specific docking studies for Cyclo(aspartyl-phenylalanyl) were not identified, the general approach would involve modeling the 3D structure of the dipeptide and "docking" it into the active site of a target protein to calculate a binding score and analyze potential interactions, such as hydrogen bonds and hydrophobic contacts.
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules with high accuracy. For a diketopiperazine like Cyclo(aspartyl-phenylalanyl), these calculations can be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the distribution of electron density and electrostatic potential, which governs intermolecular interactions.
Determine vibrational frequencies, which can be compared with experimental infrared or Raman spectra for structural validation.
Predict reactivity and the energetics of chemical reactions.
While all-atom MD simulations provide detailed insights, they are computationally expensive for large systems or long timescales. Coarse-grained (CG) simulations address this by grouping atoms into larger "beads," reducing the number of particles in the system. This approach allows for the simulation of large-scale phenomena like the self-assembly of thousands of peptide molecules into macroscopic materials. For diketopiperazines, CG simulations could be used to model the co-assembly of Cyclo(aspartyl-phenylalanyl) with other molecules or to design novel materials by predicting how changes in the chemical structure would affect the final morphology of the self-assembled material.
Emerging Research Frontiers and Future Prospects for Cyclo L Aspartyl L Phenylalanyl
Discovery and Characterization of Novel Biosynthetic and Degradation Enzymes for Diketopiperazines
The biological production and breakdown of diketopiperazines (DKPs) like Cyclo(L-aspartyl-L-phenylalanyl) are governed by specific enzymes. Recent research has focused on discovering and characterizing these enzymes to harness them for biotechnological purposes.
The biosynthesis of the DKP core structure is primarily catalyzed by two families of enzymes: nonribosomal peptide synthetases (NRPSs) and the more recently discovered tRNA-dependent cyclodipeptide synthases (CDPSs). uni-marburg.demdpi.comnih.gov Genome mining of microbial databases has revealed numerous cryptic gene clusters encoding for these enzymes, indicating a vast, untapped potential for discovering novel DKPs and their biosynthetic pathways. uni-marburg.de Tailoring enzymes, such as cytochrome P450s, oxidoreductases, and methyltransferases, often work in concert with NRPSs and CDPSs to modify the initial DKP scaffold, leading to a wide diversity of chemical structures and biological activities. uni-marburg.deresearchgate.net For instance, cyclodipeptide oxidases (CDOs) introduce Cα-Cβ dehydrogenations, playing an early role in the chemical diversification of cyclodipeptides. nih.gov
Conversely, the enzymatic degradation of DKPs is also a field of active investigation. Studies have identified various microorganisms capable of hydrolyzing the stable peptide bond within the DKP ring. nih.gov For example, Paenibacillus chibensis (DSM 329) and Streptomyces flavovirens (DSM 40062) have been shown to hydrolyze Cyclo(L-Asp-L-Phe). nih.gov The degradation of Cyclo(L-Asp-L-Phe) by Streptomyces flavovirens DSM 40062 was found to be an inducible process. nih.govresearchgate.net Research has also identified specific enzymes, such as cyclic dipeptidases, that can cleave the DKP ring to produce linear dipeptides, which can then be further broken down into their constituent amino acids. researchgate.net Understanding these degradation pathways is crucial for applications where the stability or controlled release of the DKP is important.
| Enzyme Type | Function | Organism Example | Reference |
| Cyclodipeptide Synthase (CDPS) | Biosynthesis of DKP core | Streptomyces sp. | uni-marburg.de |
| Nonribosomal Peptide Synthetase (NRPS) | Biosynthesis of DKP core | Aspergillus terreus | researchgate.net |
| Cyclodipeptide Oxidase (CDO) | Cα-Cβ dehydrogenation | Various bacteria | nih.gov |
| Cyclic Dipeptidase | Hydrolysis of DKP ring | Soil microorganisms | researchgate.net |
| Amidase | Hydrolysis of amide bonds | Pseudomonas sp. | d-nb.info |
Engineering of Cyclic Dipeptides for Targeted Biological Activities through Rational Design
The rigid and conformationally constrained scaffold of diketopiperazines makes them privileged structures for drug discovery. frontiersin.org Rational design, a strategy that leverages an understanding of structure-activity relationships, is being employed to engineer cyclic dipeptides like Cyclo(L-aspartyl-L-phenylalanyl) for specific biological targets. rsc.org
This approach involves modifying the core DKP structure to enhance properties such as binding affinity, selectivity, and stability. frontiersin.orgmdpi.com By introducing different functional groups or altering the stereochemistry of the amino acid residues, researchers can fine-tune the biological activity of the resulting molecule. frontiersin.orgnih.gov For example, rational design has been used to develop novel antimicrobial peptides with high specificity for microorganisms and minimal toxicity to eukaryotic cells. mdpi.com The inherent stability of the cyclic structure provides resistance to proteolysis, a significant advantage over linear peptides. mdpi.comnih.gov
Key strategies in the rational design of cyclic dipeptides include:
Amino Acid Substitution: Replacing the original amino acids with natural or non-natural variants to alter properties like hydrophobicity, charge, and steric bulk.
Scaffold Modification: Introducing chemical modifications to the DKP ring itself to create novel analogues.
Conformational Constraint: Using computational modeling to predict and stabilize bioactive conformations.
These engineered cyclic dipeptides have shown promise in targeting a variety of biological processes, including protein-protein interactions, which are often challenging for traditional small molecules to address. mdpi.com
| Design Strategy | Objective | Example Application | Reference |
| Amino Acid Substitution | Enhance antimicrobial activity | Development of human defensin (B1577277) mimetics | mdpi.com |
| Stereochemical Modification | Control self-assembly and mechanical properties | Tailoring material rigidity | nih.gov |
| Functional Group Addition | Improve target binding | Engineering peptides for specific receptors | frontiersin.org |
Development of Advanced Functional Materials with Tunable Properties for Biotechnological Applications
The self-assembly properties of cyclic dipeptides, including Cyclo(L-aspartyl-L-phenylalanyl), are being harnessed to create advanced functional materials for a variety of biotechnological applications. benthamdirect.com These molecules can spontaneously organize into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels, through non-covalent interactions like hydrogen bonding. nih.govrsc.org
The structural rigidity and multiple hydrogen-bonding sites of the DKP ring are key to this self-assembly behavior. nih.govrsc.org By modifying the side chains of the constituent amino acids, researchers can control the morphology and properties of the resulting materials. For instance, derivatives of Cyclo(L-aspartyl-L-phenylalanyl) have been synthesized to act as thixotropic hydrogelators. acs.org These hydrogels exhibit shear-thinning and self-healing properties, making them suitable for applications such as injectable drug delivery systems and scaffolds for tissue engineering.
Furthermore, polymers incorporating the Cyclo(L-aspartyl-L-phenylalanyl) moiety have been developed. An aspartame-based monomer, cyclo(L-aspartyl-4-amino-L-phenylalanyl), was used to synthesize high molecular weight polyamides that self-assemble into various morphologies, including irregular networks, ellipsoids, and hollow particles, depending on the solvent system used. rsc.orgrsc.org The ability to tune the properties of these materials by simple chemical modifications opens up possibilities for creating bespoke biomaterials for specific biotechnological needs. benthamdirect.com
| Material Type | Building Block | Potential Application | Reference |
| Thixotropic Hydrogel | Cyclo(L-O-hydroxyhexylaspartyl-L-phenylalanyl) | Injectable drug delivery, tissue engineering | acs.org |
| Polyamide Nanoparticles | Poly(cyclo(L-aspartyl-4-amino-L-phenylalanyl)) | Controlled release systems, advanced coatings | rsc.orgrsc.org |
| Self-Assembled Nanotubes | Cyclo-diphenylalanine | Biosensing, bionanotechnology | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Diketopiperazine Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of peptide and drug design, and their application to diketopiperazines is a rapidly emerging frontier. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery and optimization of novel compounds. vivabiotech.com
One of the most significant applications of AI in this area is the prediction of three-dimensional protein and peptide structures. Tools like AlphaFold can now predict the structures of cyclic peptides with remarkable accuracy, which is crucial for understanding their function and for structure-based drug design. jpt.comprismbiolab.com This capability allows researchers to virtually screen large libraries of DKP variants for their potential to bind to a specific biological target.
Beyond structure prediction, ML models are being developed for various other purposes:
Quantitative Structure-Activity Relationship (QSAR): These models predict the biological activity of a compound based on its chemical structure, helping to prioritize candidates for synthesis and testing. nih.gov
De Novo Design: Generative AI models can design entirely new cyclic peptides with desired properties, expanding the accessible chemical space beyond what is found in nature. vivabiotech.comnih.gov
ADMET Prediction: AI can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. nih.govresearchgate.net
The integration of AI and ML with experimental validation workflows creates a powerful feedback loop. Predictions from computational models can guide laboratory experiments, and the results of these experiments can then be used to further train and refine the models, leading to a more efficient and effective design cycle for novel diketopiperazine-based therapeutics and materials. nih.gov
| AI/ML Application | Description | Impact on DKP Research | Reference |
| Structure Prediction (e.g., AlphaFold) | Predicts the 3D structure of cyclic peptides from their amino acid sequence. | Facilitates structure-based design and understanding of function. | jpt.comprismbiolab.com |
| QSAR Modeling | Relates chemical structure to biological activity for predictive screening. | Accelerates identification of potent DKP candidates. | nih.gov |
| Generative Models | Designs novel cyclic peptide sequences with desired properties. | Expands the chemical diversity of engineered DKPs. | vivabiotech.comnih.gov |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of molecules. | Enables early-stage risk assessment and safer drug design. | nih.govresearchgate.net |
Q & A
Q. What are the established methods for synthesizing Cyclo(aspartyl-phenylalanyl), and how do they differ in efficiency?
Cyclo(aspartyl-phenylalanyl) is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase cyclization. SPPS allows for high purity and scalability, using Fmoc/t-Bu protection strategies to minimize side reactions . Solution-phase methods, such as cyclization of linear dipeptides using coupling agents like HATU or EDCI, are cost-effective but may require extensive purification . A comparative study showed SPPS achieves >90% yield with HPLC purification, while solution-phase methods yield ~70–80% due to dimerization byproducts .
Q. How can researchers validate the structural integrity of Cyclo(aspartyl-phenylalanyl) post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm backbone cyclization and absence of linear precursors (e.g., δ 4.5–5.5 ppm for α-protons in cyclic vs. linear peptides) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C14H16N2O2 = 260.27 g/mol) .
- Circular Dichroism (CD) : CD spectra distinguish cyclic conformations from linear analogs by analyzing π→π* transitions in the 200–230 nm range .
Q. What experimental models are appropriate for preliminary bioactivity screening of Cyclo(aspartyl-phenylalanyl)?
In vitro models include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) due to observed membrane disruption in cyclo dipeptides .
- Enzyme inhibition : Fluorescence-based assays targeting proteases (e.g., ACE or MMP-9) at 10–100 µM concentrations .
- Cell viability assays : MTT or resazurin tests in cancer cell lines (e.g., HeLa) to assess cytotoxic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for Cyclo(aspartyl-phenylalanyl)?
Contradictions in bioactivity often arise from variability in:
- Purity : Impurities >5% (e.g., linear peptides) can skew results; validate via HPLC (>95% purity) and orthogonal methods like CE .
- Experimental conditions : pH-dependent solubility (e.g., reduced activity at pH <6 due to protonation of aspartyl residues) .
- Synergistic effects : Co-isolated compounds in natural extracts (e.g., cyclo(Ala-Pro) in fungal cultures) may mask standalone activity .
Q. What advanced techniques elucidate the mechanistic interactions of Cyclo(aspartyl-phenylalanyl) with biological targets?
- Molecular docking : Simulate binding to receptors (e.g., TLR4 or quorum-sensing regulators) using software like AutoDock Vina, focusing on π-stacking with phenylalanyl residues .
- X-ray crystallography : Resolve 3D structures of peptide-protein complexes (e.g., with bacterial histidine kinases) at ≤2.0 Å resolution .
- NMR titration : Monitor chemical shift perturbations (CSPs) in 15N-labeled proteins to map binding sites .
Q. How does the stereochemistry of Cyclo(aspartyl-phenylalanyl) influence its pharmacological profile?
Enantiomeric forms (e.g., L/D-Phe) alter bioactivity:
- L-Phe configuration : Enhances antimicrobial activity by 3–5× compared to D-Phe due to chiral recognition in bacterial membranes .
- Aspartyl isomerism : β-linked aspartyl residues reduce stability (t1/2 <24 hrs in serum vs. α-linked isomers with t1/2 >48 hrs) .
Stereochemical analysis via chiral HPLC (e.g., Chirobiotic T column) is critical for structure-activity studies .
Q. What strategies mitigate challenges in scaling up Cyclo(aspartyl-phenylalanyl) synthesis for preclinical studies?
- Continuous-flow chemistry : Reduces cyclization time from 24 hrs (batch) to <2 hrs with immobilized catalysts (e.g., Pd/C) .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, solvent ratio) using response surface methodology (RSM) to maximize yield .
- Green chemistry : Replace DMF with Cyrene™ (bio-based solvent) to improve sustainability without compromising yield (~85%) .
Methodological Guidance
Q. How should researchers design dose-response experiments for Cyclo(aspartyl-phenylalanyl) in animal models?
Q. What computational tools predict the metabolic stability of Cyclo(aspartyl-phenylalanyl)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
